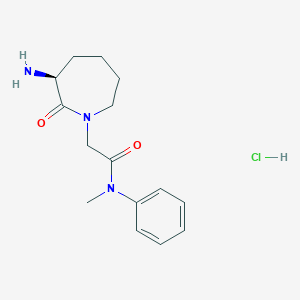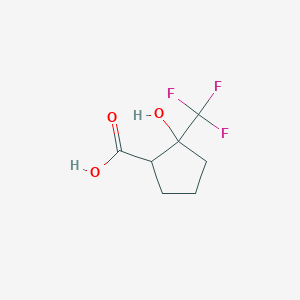
2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid is an organic compound characterized by the presence of a cyclopentane ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid can be achieved through several methods. One efficient method involves the reaction of substituted salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization in the presence of silica-immobilized L-proline under solvent-free conditions . This method is economical, environmentally friendly, and allows for the recovery and reuse of the catalyst without significant loss of activity.
Industrial Production Methods
Industrial production of this compound may involve the palladium-catalyzed hydrocarboxylation of cyclopentene, where cyclopentene reacts with carbon monoxide and water to form cyclopentanecarboxylic acid . This method can be adapted to introduce the trifluoromethyl and hydroxyl groups through subsequent reactions.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted cyclopentanecarboxylic acid derivatives.
科学的研究の応用
2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism by which 2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the hydroxyl and trifluoromethyl groups, making it less reactive in certain chemical reactions.
2-Hydroxy-2-methylcyclopentanecarboxylic acid: Similar structure but lacks the trifluoromethyl group, affecting its chemical properties and reactivity.
2-Hydroxy-2-(trifluoromethyl)butanoic acid: Similar functional groups but different ring structure, leading to different chemical behavior.
Uniqueness
2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H9F3O3 |
|---|---|
分子量 |
198.14 g/mol |
IUPAC名 |
2-hydroxy-2-(trifluoromethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)6(13)3-1-2-4(6)5(11)12/h4,13H,1-3H2,(H,11,12) |
InChIキー |
GWAFRCRYAABOPK-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)(C(F)(F)F)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-Aminoethyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15219049.png)
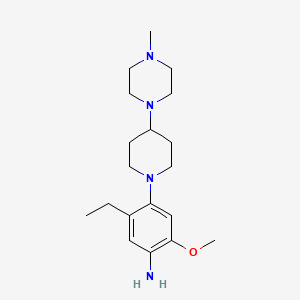
![(4AS,7aR)-6-benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15219063.png)
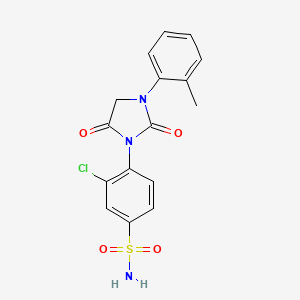

![(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B15219085.png)
![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B15219088.png)

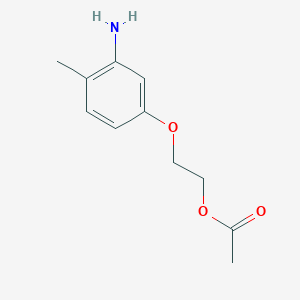
![2-(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15219106.png)
![Ethyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15219117.png)

![N,N-bis[(1R)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15219138.png)
